molecular formula C11H12O3 B13298050 3-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid

3-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid

Cat. No.: B13298050
M. Wt: 192.21 g/mol
InChI Key: OUJRVVBOYWFQKM-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 3-(benzofuran-3-yl)propionic acid using polyphosphoric acid . This reaction yields the desired benzofuran derivative with high efficiency.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored for similar benzofuran derivatives, which could be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.

Scientific Research Applications

3-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a receptor agonist, influencing various biological pathways. For instance, its derivatives have been studied for their ability to inhibit cancer cell growth by targeting specific cellular pathways .

Comparison with Similar Compounds

  • 2,3-Dihydro-1-benzofuran-5-propanoic acid
  • 3-(5-Methoxybenzofuran-3-yl)propionic acid
  • 3-(2-Benzoyl-5-methoxybenzofuran-3-yl)propionic acid

Comparison: Its derivatives have shown significant biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-3-yl)propanoic acid

InChI

InChI=1S/C11H12O3/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2,(H,12,13)

InChI Key

OUJRVVBOYWFQKM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)CCC(=O)O

Origin of Product

United States

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